molecular formula C19H17N5O4 B2449149 3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-84-8

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2449149
CAS No.: 2034229-84-8
M. Wt: 379.376
InChI Key: VLKXDXHVLJCFNX-UHFFFAOYSA-N
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Description

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound known for its complex structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactants: : Starting from commercially available precursors such as pyrazine and benzoxazole derivatives.

  • Stepwise Synthesis

    • Benzoxazole Ring Formation: : The benzoxazole ring is formed through a cyclization reaction involving an ortho-substituted aromatic amine and a carboxylic acid derivative.

    • Attachment to Piperidine: : The benzoxazole derivative is acetylated and subsequently reacted with a piperidine derivative to form the intermediate.

    • Pyrazine Integration: : The piperidine intermediate is then coupled with a pyrazine derivative through an ether bond formation, using a coupling reagent such as EDC or DCC.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability, often involving:

  • Batch Reactors: : For precise control of reaction conditions.

  • Flow Chemistry: : For continuous production, enhancing yield and purity.

  • Crystallization and Purification: : Employing techniques like recrystallization, chromatography, and distillation to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, affecting specific functional groups like piperidine.

  • Reduction: : Reduction can occur at the nitrile group, using reagents such as lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Substitution: : Various substitution reactions can take place on the pyrazine ring, depending on the presence of activating or deactivating groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, hydrogen with a palladium catalyst.

  • Substituents: : Halogens, alkyl groups, and nitro groups, under conditions such as halogenation with N-bromosuccinimide or nitration with nitric acid.

Major Products

The major products formed depend on the specific reaction pathway chosen, including:

  • Oxidized Products: : Where functional groups like hydroxyl or carbonyl are introduced.

  • Reduced Products: : Amines and other reduced forms.

  • Substituted Derivatives: : Various substituted pyrazine and benzoxazole derivatives, expanding the compound's functional diversity.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand or catalyst in various organic reactions.

  • Material Science: : Incorporated into polymers and materials for enhanced properties.

Biology

  • Enzyme Inhibition: : Acts as a potential inhibitor of specific enzymes, useful in biochemical assays.

  • Molecular Probes: : Used in studying cellular processes and molecular interactions.

Medicine

  • Drug Development: : Explored for its therapeutic potential in treating diseases due to its biological activity.

  • Pharmacokinetics: : Studied for its metabolism and distribution in biological systems.

Industry

  • Agriculture: : Employed in the development of agrochemicals for pest control.

  • Chemical Manufacturing: : Applied in the synthesis of intermediates for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetylpiperidine: : Lacks the pyrazine and nitrile groups, resulting in different chemical and biological properties.

  • Pyrazine-2-carbonitrile Derivatives: : Have similar structural features but differ in substituent groups, affecting their reactivity and applications.

Conclusion

3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with a rich tapestry of synthetic routes, reactivity, and applications. Its unique structure offers versatility in chemical synthesis, biological research, and industrial applications, setting it apart from similar compounds and highlighting its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c20-10-14-18(22-8-7-21-14)27-13-4-3-9-23(11-13)17(25)12-24-15-5-1-2-6-16(15)28-19(24)26/h1-2,5-8,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKXDXHVLJCFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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